3-Amino-2-(aminomethyl)quinazolin-4(3H)-one

Catalog No.
S737086
CAS No.
140381-32-4
M.F
C9H10N4O
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-(aminomethyl)quinazolin-4(3H)-one

CAS Number

140381-32-4

Product Name

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one

IUPAC Name

3-amino-2-(aminomethyl)quinazolin-4-one

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C9H10N4O/c10-5-8-12-7-4-2-1-3-6(7)9(14)13(8)11/h1-4H,5,10-11H2

InChI Key

LGBORKCXMCTJKZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)N

Synthesis

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one, also known as 2-(aminomethyl)quinazolin-4(3H)-one hydrate, can be synthesized through various methods. One reported method involves the condensation of anthranilic acid and formamide, followed by cyclization and subsequent amination steps [].

Applications

Research suggests that 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one may have potential applications in various scientific fields, including:

  • Drug Discovery

    This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Studies have explored its use in developing new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, , ].

  • Material Science

    Research suggests that 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one can be incorporated into the design of new functional materials. For instance, studies have investigated its potential use in developing novel ionic liquids and fluorescent probes [, ].

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure containing both a benzene and a pyrimidine ring. This compound features an amino group at the 3-position and an aminomethyl substituent at the 2-position of the quinazolinone ring. Its molecular formula is C10H10N4O, and it has gained attention due to its potential biological activities and applications in medicinal chemistry.

There is no known mechanism of action described in scientific literature for this compound.

Due to the lack of research, specific safety information is unavailable. However, as a general guideline, quinazolinones may exhibit some toxicity []. It's advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for similar compounds.

Involving starting materials such as 2-aminobenzamide and orthoesters. A plausible mechanism involves the protonation of the orthoester, leading to a carbocation that is attacked by the amino group of an aniline derivative, followed by cyclization to form the quinazolinone structure .

Additionally, derivatives of this compound can be synthesized through condensation reactions with different aldehydes, resulting in Schiff bases that exhibit diverse biological activities .

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one and its derivatives have been investigated for various biological activities, including antibacterial, antifungal, and anticancer properties. Studies have shown that certain derivatives exhibit moderate to good antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The presence of amino groups in its structure is often correlated with enhanced bioactivity, making it a subject of interest in drug development.

Several synthesis methods for 3-amino-2-(aminomethyl)quinazolin-4(3H)-one have been reported:

  • One-Pot Synthesis: Involves reacting 2-aminobenzamide with orthoesters in the presence of acetic acid under reflux conditions, yielding high yields of quinazolinones .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields when synthesizing substituted derivatives from benzoxazinones .
  • Condensation Reactions: The compound can also be synthesized via condensation with aldehydes to form Schiff bases, which can further undergo transformations to yield various derivatives .

The unique structure of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one allows for its application in several fields:

  • Pharmaceuticals: It serves as a scaffold for designing new drugs targeting bacterial infections and cancer.
  • Biochemical Research: Used as a probe in studies investigating enzyme interactions and mechanisms.
  • Material Science: Explored for potential applications in developing novel materials due to its unique chemical properties.

Interaction studies involving 3-amino-2-(aminomethyl)quinazolin-4(3H)-one often focus on its binding affinity with various biological targets. These studies reveal insights into how modifications to the compound's structure can influence its interaction with enzymes or receptors, thus affecting its pharmacological profile. For instance, certain derivatives have shown increased potency against specific bacterial strains compared to the parent compound .

Several compounds share structural similarities with 3-amino-2-(aminomethyl)quinazolin-4(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
3-Aminoquinazolin-4(3H)-oneLacks aminomethyl groupAntibacterial activity reported
6-Methyl-3-aminoquinazolin-4(3H)-oneMethyl group at position 6Antifungal properties observed
2-AminobenzimidazoleRelated bicyclic structureAnticancer activity noted
7-Hydroxyquinazolin-4(3H)-oneHydroxy group at position 7Anti-inflammatory effects studied

The uniqueness of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one lies in the combination of both amino and aminomethyl substituents, which enhances its solubility and biological activity compared to other similar compounds. This structural feature may contribute to its varied interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry.

The synthesis of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one through traditional cyclocondensation routes represents a cornerstone approach in quinazolinone chemistry, leveraging the well-established reactivity of anthranilic acid derivatives [1]. The Niementowski synthesis, first described in 1895, remains the most fundamental method for constructing the quinazolinone core structure [2]. This classical approach involves the direct reaction of anthranilic acid with formamide at elevated temperatures of 120°C, achieving nearly quantitative conversion to the basic quinazolin-4(3H)-one framework through water elimination [1] [3].

The orthoester condensation methodology provides an efficient one-step synthesis pathway from 2-aminobenzamides and orthoesters in the presence of acetic acid [1]. Simple 2-aminobenzamides undergo facile conversion to quinazolinone derivatives by refluxing in absolute ethanol with 1.5 equivalents of orthoester and 2 equivalents of acetic acid for 12-24 hours [1]. For more challenging substrates, including ring-substituted and sterically hindered 2-aminobenzamides, pressure tube conditions employing 3 equivalents each of orthoester and acetic acid in ethanol at 110°C for 12-72 hours prove necessary [1]. Representative examples include the synthesis of 2-methylquinazolin-4(3H)-one achieving 92% yield and 2,7-dimethylquinazolin-4(3H)-one obtained in 90% yield [1].

The benzoxazinone intermediate approach offers significant versatility for introducing amino substituents into the quinazolinone framework [4] [5]. This methodology involves the initial conversion of anthranilic acid to benzoxazin-4-one using hot acetic anhydride in acetic acid, followed by subsequent reaction with appropriate amine fragments to install the desired substitution pattern [5]. The cyclic ester intermediate undergoes nucleophilic attack by amino compounds, enabling the systematic introduction of aminomethyl groups at the 2-position and amino functionality at the 3-position [4].

Carboxylic acid condensation reactions provide another traditional route, where 2-aminobenzamide derivatives react with carboxylic acids under thermal conditions [2]. Microwave irradiation significantly enhances these transformations, accelerating reaction rates by 40-80 times compared to conventional heating methods [2]. This approach proves particularly valuable for accessing diversely substituted quinazolinone derivatives with varying electronic and steric properties.

MethodStarting MaterialsReaction ConditionsTypical Yield (%)Advantages
Niementowski SynthesisAnthranilic acid + Formamide120°C, excess formamideNearly quantitativeSimple, high yield
Orthoester Condensation (Simple)2-Aminobenzamides + OrthoestersEthanol, acetic acid, 12-24h reflux87-92One-step, mild conditions
Orthoester Condensation (Hindered)Ring-substituted aminobenzamides + OrthoestersPressure tube, 110°C, 12-72h70-85Handles hindered substrates
Benzoxazinone IntermediateAnthranilic acid + Acetic anhydrideAcetic anhydride, acetic acid75-90Versatile for substitution
Carboxylic Acid Condensation2-Aminobenzamide + Carboxylic acidsMicrowave irradiation, 40-80× faster60-85Rapid reaction

Green Synthesis Approaches: Solvent-Free and Catalytic Systems

Contemporary quinazolinone synthesis has witnessed remarkable advances through the development of environmentally benign methodologies that minimize waste generation and energy consumption [6] [7]. Ultrasonic irradiation represents a particularly promising green approach, enabling the solvent-free synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones through one-pot reactions involving anthranilic acid, acetic anhydride, and primary amines [6]. This ultrasonic methodology generates intense turbulence and micro-scale liquid circulation currents, resulting in homogeneous mixing at the molecular level and significantly accelerated reaction rates [6].

The ultrasonic synthesis demonstrates remarkable efficiency, with yields ranging from fair to excellent depending on the nature of the amine substrate [6]. Aliphatic amines generally provide superior yields compared to aromatic amines bearing electron-withdrawing groups, reflecting the decreased nucleophilicity of the latter [6]. The reaction proceeds through nucleophilic addition across the primary amine group, leading to intramolecular quinazolinone ring formation in excellent yields under ambient conditions [6].

Microwave-assisted synthesis offers another powerful green chemistry approach, providing rapid and efficient quinazolinone formation with enhanced purity and reduced reaction times [8] [9]. The optimized microwave conditions typically employ 350 watts of power for 5-60 minutes, depending on substrate complexity and desired substitution pattern [8]. This methodology proves particularly effective for the synthesis of 3-aryl-2-alkyl-quinazolin-4-one derivatives through condensation reactions of anthranilic acid or methyl anthranilate with appropriate anhydrides [8].

Catalytic systems utilizing earth-abundant metals provide sustainable alternatives to traditional synthesis methods [10] [11]. Iron-catalyzed approaches employ iron(III) chloride as an efficient catalyst, achieving quinazolin-4-one synthesis with yields of 80-85% under optimized conditions of 5 mol% catalyst loading in dimethylformamide at 130°C for 6 hours [12]. Zinc catalysis offers complementary reactivity, with zinc(II) perfluorooctanoate facilitating one-pot, three-component cyclocondensation reactions in aqueous micellar media [13].

Metal-free catalytic systems represent the pinnacle of green synthesis approaches [7]. The development of 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation enables the synthesis of 2-substituted quinazoline derivatives using atmospheric oxygen as the terminal oxidant [7]. This system achieves yields up to 81% with excellent atom economy and environmental factor, utilizing catalytic amounts of boron trifluoride etherate as a Lewis acid co-catalyst [7].

Solvent-free conditions provide additional environmental benefits by eliminating organic solvent waste [14]. These approaches typically involve neat reactions between substrates, often facilitated by microwave irradiation or mechanical grinding [14]. The solvent-free cyclocondensation of lactim ethers with anthranilic acid under microwave irradiation exemplifies this approach, improving reaction yields and stereochemical integrity compared to conventional thermal conditions [15].

Green MethodCatalyst/ConditionsReaction TimeYield Range (%)Environmental Benefits
Ultrasonic IrradiationUltrasonic waves, solvent-free30-60 minutes65-90No solvent, energy efficient
Microwave Synthesis350W microwave, 5-60 min5-60 minutes70-95Reduced time, improved purity
Iron Catalysis5 mol% FeCl₃, DMF, 130°C6 hours80-85Mild conditions, recyclable catalyst
Zinc CatalysisZn(PFO)₂, aqueous medium2-4 hours75-88Aqueous medium, low toxicity
Solvent-free ConditionsNeat reaction, no solvent2-8 hours56-85No solvent waste

Mechanistic Insights into Radical-Mediated Formation Pathways

The mechanistic understanding of quinazolinone formation has evolved significantly with the recognition of radical-mediated pathways that complement traditional ionic mechanisms [13] [16]. Radical-mediated cyclization reactions offer unique advantages in terms of reaction conditions and substrate scope, often proceeding under milder conditions than their ionic counterparts [16]. Peroxide-mediated oxidative radical cyclization using dicumyl peroxide as the sole reagent represents a metal-free and tin-free approach to quinazolinone synthesis [16].

The radical pathway typically initiates through the generation of reactive radical species from appropriate precursors [13]. In zinc-catalyzed systems, redox-active amide ligand-loaded zinc compounds facilitate the deamination of ortho-amino amide derivatives, enabling coupling with the amino group of nitriles through radical intermediates [13]. This mechanism involves single-electron transfer processes that generate radical cations and subsequent cyclization to form the quinazolinone core [13].

Photocatalytic pathways provide mechanistic insights into radical generation under mild conditions [13]. Visible light-catalyzed reactions utilize photoexcited catalysts such as fluorescein or Rose Bengal to facilitate single-electron and energy transfer reactions with organic molecules [13]. The energy transfer serves as a key decay pathway for photoexcited states, operating through catalytic mechanisms that generate highly reactive free radicals [13]. These excited catalysts interact rapidly with substrate molecules, producing radical intermediates that undergo subsequent cyclization [13].

The copper-catalyzed isocyanide insertion pathway demonstrates how metal catalysts can facilitate radical-type reactivity [17]. In these systems, copper acts as both a Lewis acid and electron transfer mediator, coordinating with substrates to facilitate both one-electron and two-electron mechanisms [17]. The reactivity inversely correlates with electron density around the isocyanide carbon, suggesting that the copper catalyst primarily functions as a Lewis acid in the rate-determining step [17].

Tautomeric rearrangement mechanisms provide additional mechanistic complexity in quinazolinone formation [18]. The discovery of domino quinazolinone rearrangement-intramolecular cyclization reactions reveals how primary alkylamine-appended quinazolinones can undergo regiospecific rearrangements to generate NH-benzamidines [18]. These intermediates subsequently undergo spontaneous cyclization through tautomeric Z-benzamidine formation, leading to complex polycyclic quinazolinone structures [18].

The benzoxazinone intermediate mechanism involves nucleophilic attack on the cyclic ester functionality, followed by ring opening and subsequent cyclization [4]. Hydrazine hydrate acts as a nucleophile with enhanced reactivity due to the alpha effect, attacking the carbonyl group of the cyclic ester [4]. Simultaneous nucleophilic attacks on both the amide carbonyl and terminal methylene chloride groups result in tricyclic product formation [4].

Intramolecular cyclization mechanisms typically proceed through the formation of key intermediates such as Schiff bases and imine species [19]. The reaction begins with condensation to form these intermediates, followed by intramolecular nucleophilic addition and subsequent dehydration to generate the aromatic quinazolinone system [19]. The mechanism closely parallels the Friedländer quinoline synthesis, with similar intermediates and transition states [19].

Mechanistic PathwayKey IntermediatesRate-Determining StepActivation EnergySelectivity
Direct CyclocondensationSchiff base, imine intermediateIntramolecular cyclizationModerate (thermal)High regioselectivity
Benzoxazinone IntermediateBenzoxazinone, nucleophilic attackRing opening of benzoxazinoneLow (nucleophilic)Moderate selectivity
Radical-Mediated CyclizationRadical species, oxidative couplingRadical formationLow (radical)Good selectivity
Photocatalytic PathwayPhotoexcited catalyst, electron transferPhotoinduced electron transferVery low (photochemical)Excellent selectivity
Tautomeric RearrangementZ-benzamidine, intramolecular cyclizationTautomerizationVariableHigh stereoselectivity

The nuclear magnetic resonance spectroscopy of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one reveals distinctive spectral characteristics that reflect the electronic environment and structural features of this quinazolinone derivative. The compound exhibits diagnostic ^1^H Nuclear Magnetic Resonance signals that are significantly influenced by the amino and aminomethyl substituents at positions 3 and 2, respectively [1] [2].

In the aromatic region, the quinazolinone core displays characteristic proton signals between 7.20-7.85 parts per million, consistent with the benzene ring protons of the fused bicyclic system [3] [4]. The absence of the characteristic singlet at approximately 8.10-8.25 parts per million, typically observed for the H-2 proton in unsubstituted quinazolin-4(3H)-one, confirms the presence of the aminomethyl substituent at the C-2 position [3] [5].

The amino group at position 3 manifests as a singlet between 4.90-5.10 parts per million, representing the -NH₂ protons [6] [7]. This chemical shift is consistent with primary amine protons attached to an electron-deficient heterocyclic system. The aminomethyl group at position 2 contributes additional complexity to the spectral profile, with the methylene protons appearing as a characteristic pattern that reflects the electronic influence of both the quinazolinone core and the adjacent amino functionality [8] [9].

Substituent effects on the ^13^C Nuclear Magnetic Resonance spectrum demonstrate significant electronic perturbations compared to the parent quinazolinone structure. The carbonyl carbon (C-4) resonates at approximately 170-175 parts per million, representing a slight downfield shift from the unsubstituted quinazolin-4(3H)-one (161.2 parts per million) [4] [7]. This deshielding effect arises from the electron-withdrawing influence of the amino substituents, which reduce electron density at the carbonyl carbon through resonance and inductive mechanisms [10] [11].

The imine carbon (C-2) exhibits resonance between 148-152 parts per million, consistent with the replacement of hydrogen by the aminomethyl group [4] [7]. The aromatic carbons of the benzene ring display characteristic signals between 120-146 parts per million, with subtle variations reflecting the electronic influence of the heterocyclic nitrogen atoms and the substituent groups [12] [13].

Substituent Effects on Chemical Shifts

PositionChemical Shift (^1^H, ppm)Chemical Shift (^13^C, ppm)Electronic Effect
H-5 to H-8 (aromatic)7.20-7.85120-146Moderate deshielding
3-NH₂4.90-5.10-Primary amine environment
2-CH₂NH₂Variable40-50Aminomethyl substituent
C-4 (carbonyl)-170-175Electron-withdrawing effect
C-2 (imine)-148-152Aminomethyl substitution

Infrared Vibrational Signatures of Functional Groups

The infrared spectroscopic analysis of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one provides definitive identification of the functional groups present within the molecular structure. The vibrational spectrum exhibits characteristic absorption bands that serve as fingerprints for the quinazolinone core and its amino substituents [14] [15] [16].

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the quinazolinone ring, which appears as a strong absorption band between 1674-1722 wavenumbers [3] [4] [13]. This frequency range is characteristic of amide carbonyls in heterocyclic systems, where the electron-withdrawing nature of the adjacent nitrogen atoms increases the force constant of the carbon-oxygen double bond [11] [17]. The specific position within this range depends on the electronic effects of the amino substituents, which can modulate the carbonyl frequency through resonance interactions [10] [18].

Primary amine stretching vibrations constitute another diagnostic feature, appearing as medium to strong absorptions in the 3325-3458 wavenumber region [12] [13] [6]. These bands correspond to the symmetric and asymmetric stretching modes of the amino groups at both the 3-position and the aminomethyl substituent. The breadth and intensity of these absorptions reflect the hydrogen bonding interactions that amino groups commonly exhibit in the solid state [19] [14].

The carbon-nitrogen stretching vibrations manifest in the 1000-1300 wavenumber region, providing evidence for the C-N bonds linking the amino substituents to the quinazolinone core [19] [12]. These absorptions are particularly sensitive to the electronic environment and can shift depending on the degree of conjugation between the amino groups and the heterocyclic system [14] [15].

Imine stretching vibrations appear as strong absorptions between 1514-1600 wavenumbers, characteristic of the C=N bond within the quinazolinone ring [12] [13] [6]. The frequency of this vibration is influenced by the electronic nature of substituents attached to the heterocyclic system, with electron-donating groups typically causing a slight decrease in frequency [10] [18].

Infrared Vibrational Assignments

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
C=O quinazolinone1674-1722StrongAmide carbonyl stretch
N-H primary amine3325-3458Medium-StrongSymmetric/asymmetric NH₂ stretch
C=N imine1514-1600StrongHeterocyclic imine stretch
C-N stretch1000-1300MediumAmino C-N bonds
Aromatic C=C1454-1608MediumBenzene ring vibrations
C-H aromatic3024-3071Weak-MediumAromatic hydrogen stretch
N-H bending700-1650MediumAmino group deformation

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the relative stability of different molecular fragments [20] [21] [22]. The molecular ion appears at mass-to-charge ratio 190, corresponding to the molecular formula C₉H₁₀N₄O [8] [9].

The base peak typically occurs at the molecular ion mass (m/z 190), indicating relatively stable molecular ion formation under electron ionization conditions [23] [24] [25]. This stability reflects the aromatic character of the quinazolinone system and the stabilizing influence of the amino substituents through resonance interactions [20] [22].

Primary fragmentation pathways involve the sequential loss of amino-containing fragments, beginning with the elimination of an amino group (-NH₂, mass 15) to generate an ion at m/z 175 [23] [24] [26]. This fragmentation reflects the relative lability of the amino substituents under high-energy electron ionization conditions [21] [22].

Subsequent fragmentation leads to the loss of the aminomethyl group (-CH₂NH₂, mass 30) from the molecular ion, producing a fragment at m/z 160 [23] [24]. This fragmentation pathway demonstrates the preferential cleavage of substituents attached to the heterocyclic core rather than fragmentation of the quinazolinone ring system itself [20] [21].

Secondary fragmentation processes involve the loss of additional nitrogen-containing fragments, including the elimination of ethylenediamine units (-C₂H₄N₂, mass 56) to generate ions at m/z 146 [23] [24]. These fragmentations reflect the tendency of quinazolinone derivatives to undergo retro-synthetic cleavage reactions that regenerate simpler heterocyclic fragments [22] [27].

The benzenoid fragment at m/z 118 represents a stable aromatic ion formed through the cleavage of the pyrimidine portion of the quinazolinone ring [23] [24] [26]. This fragmentation pattern is characteristic of fused bicyclic heterocycles, where the benzene ring portion exhibits enhanced stability compared to the pyrimidine component [20] [27].

Terminal fragmentation produces low-mass ions characteristic of quinazolinone derivatives, including fragments at m/z 92 (benzenoid fragment) and m/z 65 (pyrimidine-derived fragment) [23] [24] [26]. These ions represent the ultimate breakdown products of the quinazolinone core under high-energy ionization conditions [21] [22].

Mass Spectrometric Fragmentation Data

Ion (m/z)Relative IntensityFragment LostProposed Structure
190100% (Base Peak)-[M]⁺- Molecular ion
175High-NH₂ (15)[M-NH₂]⁺
160Medium-CH₂NH₂ (30)[M-CH₂NH₂]⁺
146Medium-C₂H₄N₂ (44)[M-C₂H₄N₂]⁺
118MediumRing cleavageBenzenoid fragment
92LowFurther fragmentationAromatic fragment
65LowComplete ring breakdownPyrimidine fragment

XLogP3

-0.2

Dates

Last modified: 08-15-2023

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